Pentafluorophenyl acrylate

Descripción general

Descripción

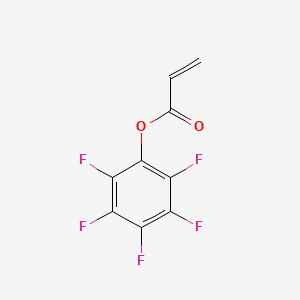

Pentafluorophenyl acrylate is a highly fluorinated monomer that features a pentafluorophenyl ester functionality. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable component in the synthesis of functional polymers and materials .

Métodos De Preparación

Pentafluorophenyl acrylate can be synthesized through several methods, including free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. The free radical polymerization involves the use of initiators such as azobisisobutyronitrile (AIBN) under controlled conditions to produce homopolymers, copolymers, or block copolymers . Additionally, RAFT polymerization allows for the precise control of molecular weight and polymer architecture, making it a preferred method for industrial production .

Análisis De Reacciones Químicas

Pentafluorophenyl acrylate undergoes various chemical reactions, primarily due to its active ester functionality. It is highly reactive towards nucleophiles such as amines, alcohols, and thiols. Common reactions include:

Nucleophilic substitution: Reaction with amines to form polyacrylamides.

Transesterification: Reaction with alcohols in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and dimethylformamide (DMF) to produce polyacrylates.

Thiol-Michael addition: Reaction with thiols to form thiol-functionalized polymers.

Aplicaciones Científicas De Investigación

Synthesis of Functional Polymers

PFPA is primarily utilized in the synthesis of poly(pentafluorophenyl acrylate) (PPFPA), which serves as a precursor for creating multifunctional polymers. The polymerization of PFPA can be achieved through various methods such as free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization.

Key Properties:

- Reactivity: PPFPA contains active ester functionalities that allow it to react with nucleophiles such as amines and alcohols, facilitating the formation of polyacrylamides and other functional polymers .

- Solubility: The fluorinated nature of PPFPA enhances its solubility in organic solvents, making it advantageous for various applications compared to non-fluorinated counterparts .

Applications:

- Drug Delivery Systems: PPFPA-based polymers can be modified post-polymerization to create drug delivery vehicles that improve the solubility and stability of therapeutic agents .

- Surface Functionalization: PPFPA is used to functionalize surfaces for biomedical applications, such as enhancing biocompatibility and reducing nonspecific binding in biosensors .

Nanotechnology and Quantum Dots

PPFPA has emerged as a promising platform for engineering quantum dots (QDs), which are nanometer-sized semiconductor particles with unique optical properties. The use of PPFPA allows for the creation of multidentate polymeric ligands that can effectively coat QDs.

Advantages:

- Controlled Surface Chemistry: PPFPA enables precise control over the chemical composition of QD surfaces, reducing nonspecific interactions during bioimaging applications .

- Robustness: The hydrophobic nature of the pentafluorophenyl group contributes to the stability of QDs against hydrolysis, which is critical for maintaining their optical properties during biological assays .

Grafting onto Oxides

Another significant application of PFPA is in the direct grafting onto silicon oxide surfaces. This process involves covalently attaching PPFPA to surface silanol groups, allowing for the development of reactive microcapillary printing techniques and self-sorting modifications.

Techniques Used:

- Reactive Microcapillary Printing (R-μCaP): This method enables the generation of spatially resolved chemical functionalities on surfaces, which is useful for creating patterned biomaterials .

- Self-Sorting Reactions: The ability to perform one-pot reactions simplifies the fabrication processes for advanced materials with tailored properties .

Immunoprecipitation Applications

PPFPA-functionalized silica beads have been developed for immunoprecipitation (IP) applications. The process involves grafting PPFPA onto silica beads to create surfaces that can effectively immobilize antibodies.

Methodology:

- Two-Step Grafting Process: The first step involves depositing a linker molecule (e.g., APTES) onto silica, followed by grafting PPFPA through exchange reactions with amine groups on the linker .

- Enhanced Hydrophilicity: By partially substituting PPFPA with amine-functionalized poly(ethylene glycol), researchers have improved the hydrophilicity of the beads, thereby enhancing antibody binding efficiency while minimizing nonspecific interactions .

Case Studies

Mecanismo De Acción

The mechanism of action of pentafluorophenyl acrylate is primarily based on its ability to undergo nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for the formation of various functional polymers. This reactivity is due to the electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the ester carbon .

Comparación Con Compuestos Similares

Pentafluorophenyl acrylate is unique due to its high reactivity and stability towards hydrolysis compared to other ester-containing monomers. Similar compounds include:

Pentafluorophenyl methacrylate: Similar in structure but with a methacrylate backbone.

Hexafluoroisopropyl acrylate: Contains a hexafluoroisopropyl group instead of a pentafluorophenyl group.

Trifluoroethyl acrylate: Features a trifluoroethyl group, offering different reactivity and properties.

This compound stands out due to its broader solubility in organic solvents and higher stability towards hydrolysis, making it advantageous for various applications .

Actividad Biológica

Pentafluorophenyl acrylate (PFPA) is a highly fluorinated compound that has garnered attention for its unique chemical properties and potential applications in biological contexts. This article delves into the biological activity of PFPA, focusing on its synthesis, functionalization, and applications, particularly in drug delivery and biomolecule immobilization.

PFPA is characterized by its pentafluorophenyl ester functionality, which imparts distinct reactivity towards nucleophiles such as amines. This reactivity makes PFPA an attractive candidate for various polymerization techniques, including free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. The synthesis of poly(this compound) (poly(PFPA)) allows for the creation of functionalized polymers that can be tailored for specific applications in biological systems .

Drug Delivery Systems

Poly(PFPA) has been explored as a platform for drug delivery due to its ability to form nanoparticles that can encapsulate therapeutic agents. The inherent reactivity of the pentafluorophenyl groups enables post-polymerization modifications that can enhance the solubility and stability of these nanoparticles in biological environments. For instance, studies have shown that poly(PFPA) can be functionalized with hydrophilic groups to improve biocompatibility and drug loading efficiency .

Protein Immobilization

One of the significant applications of poly(PFPA) is in the immobilization of biomolecules, such as antibodies, on solid supports. A study demonstrated the preparation of silica beads functionalized with poly(PFPA), which were used for immunoprecipitation (IP) applications. The beads exhibited high efficiency in enriching target proteins while minimizing non-specific interactions .

The following table summarizes key findings from recent studies on the use of poly(PFPA) in protein immobilization:

Case Studies

- Antibody Immobilization : In a study by Liu et al., poly(PFPA) was grafted onto silica surfaces using a two-step process involving 3-aminopropyltrimethoxysilane (APTMS). The resulting beads were successfully used for the enrichment of protein kinase RNA-activated (PKR), demonstrating the potential of poly(PFPA) in targeted protein purification .

- Post-Polymerization Modifications : Research investigating the kinetics of primary amine-induced modifications on PFPA films revealed that the molecular weight of PFPA significantly affects the penetration depth and exchange kinetics during functionalization. This understanding is crucial for developing reactive thin film platforms for bio-functional membranes .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOWDPMCXHVGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71195-86-3 | |

| Record name | Poly(pentafluorophenyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71195-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30379756 | |

| Record name | Pentafluorophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71195-85-2 | |

| Record name | Pentafluorophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.